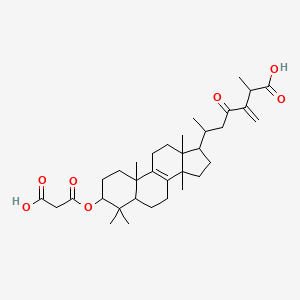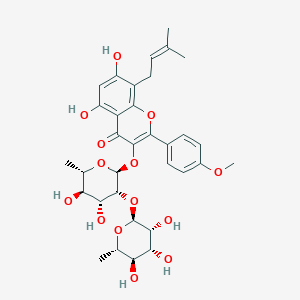
24(31)-Dehydrocarboxyacetylquercinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the development of novel synthetic routes. For example, the synthesis of 14C-labelled compounds through new routes involving labelled precursors illustrates the complexity and creativity required in organic synthesis (Koltai et al., 1978). Similarly, the synthesis of dicarboxylic acids from aqueous solutions of diols catalyzed by iridium complexes showcases advanced techniques in catalysis and green chemistry (Toyooka & Fujita, 2020).
Molecular Structure Analysis
The determination of molecular structures is critical in understanding the properties and reactivity of compounds. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are commonly used. For instance, the structure of terminic acid was established through spectroscopic data and chemical reactions, highlighting the importance of structural analysis in natural products chemistry (Anjaneyulu & Prasad, 1983).
Chemical Reactions and Properties
The chemical reactivity of compounds like 24(31)-Dehydrocarboxyacetylquercinic acid can be inferred from studies on similar molecules. For example, the synthesis of indoles from anilines and ketones through cross-dehydrogenative coupling (CDC) demonstrates innovative approaches to forming complex structures from simple precursors (Ren et al., 2018). This reflects the potential for innovative chemical transformations in the synthesis and modification of complex organic molecules.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are essential for understanding their behavior in different environments. Although specific data on 24(31)-Dehydrocarboxyacetylquercinic acid is not available, studies on related compounds provide insights into how structural features influence physical properties.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards various reagents, and the ability to undergo specific transformations, are crucial for the application and synthesis of organic compounds. Investigations into the reactivity and functionalization of carboxylic acids, for example, shed light on the methods for modifying carboxylic acid derivatives to achieve desired products (Wang et al., 2018).
Aplicaciones Científicas De Investigación
Antimicrobial Activities : Lanostane-type triterpenoids, including quercinic acid derivatives, have been isolated from various mushrooms and studied for their antimicrobial activities. For instance, compounds like 31-Hydroxycarboxyacetylquercinic acid isolated from D. dickinsii exhibited antimicrobial activities against human pathogenic fungi and bacteria (Bae & Min, 2001).
Application in Synthesis and Chemistry : Studies in the field of organic chemistry often involve synthesis and characterization of compounds related to quercinic acid. For example, lanostane triterpenoids from Fomitopsis spraguei, including quercinic acid derivatives, have been structurally determined and synthesized for further study (Quang, Arakawa, Hashimoto, & Asakawa, 2005).
NMR and MRI Applications : The use of parahydrogen to hyperpolarize compounds like carboxylic acids, including quercinic acid derivatives, can enhance NMR and MRI responses, making these methods more effective for various applications (Iali, Rayner, & Duckett, 2018).
Role in Microbial Adaptation : Carboxylic acids, which are structurally related to 24(31)-Dehydrocarboxyacetylquercinic acid, play a role in microbial adaptation and stress response, making them a topic of interest in microbiology and biotechnology (Mira & Teixeira, 2013).
Herbicide Formulation : The controlled release formulation of herbicides like 2,4-dichlorophenoxyacetate encapsulated in layered double hydroxides is an area of research in agricultural chemistry. This approach improves the efficiency and reduces the environmental impact of herbicides (Hussein, Yahaya, Zainal, & Kian, 2005).
Preservation of DNA : In the field of biotechnology, 24(31)-Dehydrocarboxyacetylquercinic acid derivatives could potentially be explored in the preservation of nucleic acids, as research has shown certain carboxylic acids can stabilize DNA in ionic liquid solutions (Dinis, Sousa, & Freire, 2020).
Propiedades
IUPAC Name |
6-[3-(2-carboxyacetyl)oxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylidene-4-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O7/c1-19(17-25(35)20(2)21(3)30(39)40)22-11-15-34(8)24-9-10-26-31(4,5)27(41-29(38)18-28(36)37)13-14-32(26,6)23(24)12-16-33(22,34)7/h19,21-22,26-27H,2,9-18H2,1,3-8H3,(H,36,37)(H,39,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDYIANNVNRBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=C)C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)CC(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24(31)-Dehydrocarboxyacetylquercinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)


![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)
![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)


